9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex heterocyclic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrimido[2,1-f]purine core with various substituents such as a 3-chlorophenyl group, a cinnamyl group, and two methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrimido[2,1-f]purine core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrimido[2,1-f]purine core.
Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the purine core with a 3-chlorophenyl group using a suitable chlorinating agent.
Addition of the cinnamyl group: This step involves the addition of a cinnamyl group to the purine core through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the purine core to introduce the two methyl groups at the 1 and 7 positions.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the double bonds present in the cinnamyl group, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of enzyme activity: The compound can inhibit the activity of specific enzymes involved in various biological processes, leading to the disruption of these processes.
Interaction with cellular receptors: The compound can bind to specific cellular receptors, leading to the modulation of signaling pathways and cellular responses.
Induction of apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Purine derivatives: Compounds such as 2,6-diamine-9H-purine derivatives with phenyl groups at the 8-position have been studied for their antitumor activities.
Heterocyclic compounds: Various heterocyclic compounds, including those with pyrimidine and triazole moieties, have been investigated for their biological activities.
The uniqueness of this compound lies in its specific structure and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
9-(3-chlorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O2/c1-17-15-30(20-12-6-11-19(26)14-20)24-27-22-21(31(24)16-17)23(32)29(25(33)28(22)2)13-7-10-18-8-4-3-5-9-18/h3-12,14,17H,13,15-16H2,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPJSAXMJQNAOH-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.